molecular formula C16H31NOSSn B13530110 3-Methoxy-5-(tributylstannyl)isothiazole

3-Methoxy-5-(tributylstannyl)isothiazole

Cat. No.: B13530110
M. Wt: 404.2 g/mol
InChI Key: IFDWYXSTCFERJH-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tributylstannyl)isothiazole: is an organotin compound characterized by the presence of a stannyl group attached to an isothiazole ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The molecular formula of this compound is C16H31NOSSn, and it has a molecular weight of 404.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(tributylstannyl)isothiazole typically involves the stannylation of a suitable isothiazole precursor. One common method includes the reaction of 3-methoxyisothiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is often refluxed in an organic solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired stannylated product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(tributylstannyl)isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-Methoxy-5-(tributylstannyl)isothiazole is widely used as a reagent in organic synthesis, particularly in the formation of complex molecules through Stille coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry

Industrially, this compound is employed in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, coatings, and electronic materials .

Mechanism of Action

The mechanism by which 3-Methoxy-5-(tributylstannyl)isothiazole exerts its effects primarily involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a source of the stannyl group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(tributylstannyl)isothiazole
  • 2-Methoxy-5-(tributylstannyl)-1,3-thiazole
  • 3-Methoxy-5-(trimethylstannyl)isothiazole

Uniqueness

Compared to similar compounds, 3-Methoxy-5-(tributylstannyl)isothiazole is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis .

Properties

Molecular Formula

C16H31NOSSn

Molecular Weight

404.2 g/mol

IUPAC Name

tributyl-(3-methoxy-1,2-thiazol-5-yl)stannane

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-2-3-7-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;

InChI Key

IFDWYXSTCFERJH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NS1)OC

Origin of Product

United States

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